N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often require an acidic or basic medium, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive benzimidazole core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Known for its antiviral activity.
N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine: Exhibits potent antiviral properties.
Uniqueness
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of a benzimidazole core and a trifluoromethyl group. This combination enhances its biological activity and potential for various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
606133-51-1 |
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Molecular Formula |
C21H18F3N3O2S |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)16-7-9-17(10-8-16)30(28,29)25-11-3-6-20-26-18-12-14-4-1-2-5-15(14)13-19(18)27-20/h1-2,4-5,7-10,12-13,25H,3,6,11H2,(H,26,27) |
InChI Key |
XBSBWRXFAGINMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCNS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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